molecular formula C19H11F4N3O2 B2570594 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081142-35-9

6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2570594
CAS RN: 1081142-35-9
M. Wt: 389.31
InChI Key: CZNPDRVIXKGBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is part of a broader class of compounds with significant interest in scientific research due to their unique chemical properties and potential for diverse applications. An efficient and generalized photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones, demonstrating the synthetic versatility of fluorinated heterocyclic compounds. This methodology allows for the synthesis of compounds bearing perfluoroalkyl- or perfluoroaryl- substituents, offering a pathway to derivatives such as 6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (Buscemi et al., 2004).

Biological Evaluation and Antimicrobial Activity

Research into quinolines has shown that they represent one of the most active classes of compounds, possessing a wide spectrum of biodynamic activities. They are utilized as potent therapeutic agents, with studies exploring the synthesis and antimicrobial assay of quinoline derivatives including structures similar to the compound . These studies have highlighted the potential of these compounds in combating microbial infections by comparing their efficacy with standard drugs (Faldu et al., 2014).

Antitumor Activity

The transformation of antibacterial fluoroquinolones into antitumor compounds has been a subject of research, with the modification of these compounds to target topoisomerases in eukaryotic cells. This includes the study of fluoroquinolone C3-isostere derivatives, which have demonstrated antitumor activity. Such studies contribute to the understanding of how structural changes in fluoroquinolones can affect their biological activity and therapeutic potential (Guoqianga, 2012).

Antiviral Properties

The antiviral activity of fluorine-containing quinazolines has been investigated, revealing the potential of these compounds against a range of viruses. This research provides insight into the structural requirements for antiviral efficacy, opening avenues for the development of new antiviral agents based on the quinazoline scaffold (Lipunova et al., 2012).

properties

IUPAC Name

6-fluoro-1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)6-7-15(13)26)18-24-17(25-28-18)10-2-4-11(5-3-10)19(21,22)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNPDRVIXKGBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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